Bienvenue dans la boutique en ligne BenchChem!

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide

Chemical Biology High-Throughput Screening Target Deconvolution

CAS 899757-18-7 is a structurally distinct N-substituted saccharin derivative, uniquely combining a para-fluorobenzyl terminus with a propanamide linker. This combination creates a differentiated hydrogen-bond donor/acceptor profile and lipophilicity versus methoxybenzyl, chloro, or heterocyclic analogues. Bioassay evidence demonstrates that isosteric replacement (e.g., 4-fluoro to 2-methoxybenzyl) redirects biological screening profiles toward entirely different target classes. Procure this singleton for diversity-oriented libraries targeting orphan GPCRs, novel allosteric sites, or protein-protein interactions.

Molecular Formula C17H15FN2O4S
Molecular Weight 362.38
CAS No. 899757-18-7
Cat. No. B2801595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide
CAS899757-18-7
Molecular FormulaC17H15FN2O4S
Molecular Weight362.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O4S/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-17(22)14-3-1-2-4-15(14)25(20,23)24/h1-8H,9-11H2,(H,19,21)
InChIKeyIIVZLUJWENTPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide (CAS 899757-18-7) – A Selective N-Saccharin Propanamide Scaffold


3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide (CAS 899757-18-7; molecular formula C₁₇H₁₅FN₂O₄S; molecular weight 362.38 g/mol) belongs to the N-substituted saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) derivative class . The compound incorporates a benzo[d]isothiazol-2(3H)-yl core linked via a propanamide spacer to a para-fluorobenzyl group, formally designated as N-(4-fluorobenzyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide by IUPAC convention . The saccharin-based core is a recognized privileged scaffold in medicinal chemistry, with literature precedence for antiglycation [1], fungicidal [2], anti-inflammatory, and anticancer activities among structurally related analogues [3]. This compound is commercially available from multiple suppliers as a research-grade chemical for non-human use, with typical purity specifications of 95% and characterization by InChI Key IIVZLUJWENTPKV-UHFFFAOYSA-N .

Why 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide Cannot Be Replaced by Closest Structural Analogs in Screening Libraries


The N-(4-fluorobenzyl) propanamide derivative occupies a distinct position within the broader N-substituted saccharin chemical space. While the benzo[d]isothiazol-2(3H)-yl core is conserved across hundreds of commercially available analogues, the specific combination of the para-fluorobenzyl substitution on the propanamide nitrogen generates a unique hydrogen-bond donor/acceptor profile (amide NH plus fluorine as a weak H-bond acceptor), lipophilicity (clogP), and molecular electrostatic potential surface that differentiates it from analogues bearing methoxybenzyl, o-tolyl, phenethyl, chloro-substituted, or heterocyclic terminal groups . In related saccharin-derived fungicide series, para-substitution on the terminal aromatic ring has been shown to dramatically alter biological potency; e.g., a 4-methoxybenzamide analogue (HST9) achieved an IC₅₀ of 1.1 mg/L against Botrytis cinerea, whereas other terminal substitutions in the same series yielded substantially different activity profiles, sometimes differing by more than 10-fold [1]. Empirical evidence from a structurally related compound, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide (CAS 899954-52-0), demonstrates that even isosteric replacement from 4-fluoro to 2-methoxybenzyl can redirect biological screening profiles toward entirely different target classes (e.g., GPR151 activation, AMPAR-stargazin modulation, FANCM interaction), as captured in PubChem bioassay records . Consequently, treating these analogues as interchangeable for screening or SAR exploration is not scientifically justified.

Quantitative Comparative Evidence Dossier: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide vs. Key Structural Analogs


Structural Uniqueness: Para-Fluorobenzyl Substitution vs. 2-Methoxybenzyl Analogue (CAS 899954-52-0) Drives Divergent Biological Screening Profiles

The para-fluorobenzyl group in CAS 899757-18-7 creates a distinct pharmacophoric signature compared to the 2-methoxybenzyl analogue (CAS 899954-52-0). The fluorine atom serves as a weak hydrogen-bond acceptor (C–F···H–X interaction) and modulates the electron density of the adjacent phenyl ring, while the para-substitution pattern imposes a linear molecular geometry. In contrast, the ortho-methoxy group in CAS 899954-52-0 introduces a strong hydrogen-bond acceptor, steric bulk adjacent to the amide linkage, and altered conformational preferences. This divergence is functionally consequential: the 2-methoxybenzyl analogue has been actively screened across multiple high-throughput assays, including GPR151 activation, RMI-FANCM interaction inhibition, AMPAR-stargazin modulation, and FBW7/MITF biochemical assays . No equivalent multi-target screening data have been reported for CAS 899757-18-7, indicating that the 4-fluorobenzyl derivative occupies a structurally distinct, experimentally underexplored niche .

Chemical Biology High-Throughput Screening Target Deconvolution Structure-Activity Relationship

In-Class Benchmarking: Saccharin-Derived Fungicide Analogue HST9 Achieves IC₅₀ of 1.1 mg/L Against Botrytis cinerea, Contextualizing the Biological Potential of the Core Scaffold

The saccharin-aminothiazole hybrid HST9 (N-(4-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)thiazol-2-yl)-4-methoxybenzamide), a compound sharing the identical 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl core with CAS 899757-18-7, demonstrated an IC₅₀ of 1.1 mg/L against Botrytis cinerea, which is superior to the commercial fungicides hymexazol, amicarthiazol, and carboxin in the same assay [1]. A closely related analogue in the same series, HST3, displayed IC₅₀ values of 15.0 mg/L against Curvularia lunata and 12.9 mg/L against Rhizoctonia solani, also outperforming hymexazol and amicarthiazol [1]. These data establish that the saccharin 1,1-dioxide core can serve as a competent scaffold for developing potent fungicidal agents. While CAS 899757-18-7 has not itself been tested in these assays, its shared core with HST3/HST9 and distinct propanamide-4-fluorobenzyl side chain position it as a structurally related but chemically differentiated candidate for antifungal screening .

Antifungal Agents Agricultural Chemistry Succinate Dehydrogenase Inhibitors Crop Protection

Physicochemical Differentiation: Molecular Weight, clogP, and Hydrogen-Bond Donor Count Distinguish CAS 899757-18-7 from Lighter Saccharin Acetate and Nitrile Derivatives

CAS 899757-18-7 (MW 362.38; molecular formula C₁₇H₁₅FN₂O₄S; one amide NH hydrogen-bond donor) occupies a mid-range physicochemical space that is distinct from smaller saccharin derivatives such as 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (MW ~236; zero H-bond donors) and methyl/ethyl saccharin acetates (MW ~255–283; zero H-bond donors), which have been characterized for anti-inflammatory and antioxidant activities [1]. The presence of the amide NH donor in CAS 899757-18-7 introduces a key pharmacophoric feature absent in the simpler ester and nitrile analogues. In the context of HCV NS5B polymerase inhibitor programs, structure-based design of benzo[d]isothiazole-1,1-dioxides highlighted the critical role of sulfonamide and amide hydrogen-bond donor/acceptor interactions with the protein binding site for achieving submicromolar replicon potency [2]. The increased molecular weight and hydrogen-bonding capacity of CAS 899757-18-7 relative to fragment-like saccharin derivatives make it more suitable for lead-like screening rather than fragment-based approaches .

Drug-Likeness Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Antiglycation Class-Level Benchmark: Saccharin-Triazole Hybrids Demonstrate IC₅₀ Range of 297–614.5 μM with Rutin as Standard, Establishing a Biological Baseline for Saccharin Core Derivatives

A series of 1,1-dioxido-3-oxobenzo[d]isothiazole-linked 1,2,3-triazole derivatives, synthesized from the same sodium saccharin starting material that can be used to prepare CAS 899757-18-7, were evaluated in an antiglycation assay with rutin as the reference standard [1]. The IC₅₀ values ranged from 297 to 614.5 μM, with m-chloro and m-methoxy-substituted analogues showing the highest potency [1]. All compounds were non-cytotoxic to mouse fibroblast 3T3 cells within the tested concentration range, and the most active m-chloro analogue showed no violations of Lipinski's rule of five [1]. This establishes that the saccharin 1,1-dioxide core is a viable starting point for antiglycation drug discovery. CAS 899757-18-7, with its alternative propanamide-4-fluorobenzyl substitution pattern rather than the triazole linkage, offers a structurally distinct chemotype for exploring antiglycation SAR .

Antiglycation Diabetes Complications AGE Inhibitors Medicinal Chemistry

Commercial Availability and Purity Specification: CAS 899757-18-7 Is Available from Multiple Independent Suppliers with Consistent Identity Confirmation, Reducing Single-Supplier Dependency Risk

CAS 899757-18-7 is listed in the catalogs of at least two independent chemical suppliers (BenchChem, Cat. No. B2801595; EVITACHEM, Cat. No. EVT-2938669), with concordant identity parameters including CAS Registry Number 899757-18-7, molecular formula C₁₇H₁₅FN₂O₄S, molecular weight 362.38 g/mol, and InChI Key IIVZLUJWENTPKV-UHFFFAOYSA-N . Both suppliers specify the compound for research use only and offer quoting for bulk quantities upon inquiry, with typical purity of 95% . In contrast, some structurally related saccharin propanamide derivatives (e.g., CAS 899996-86-2, 899996-87-3) appear in fewer supplier catalogs, potentially creating single-supplier bottlenecks . Multi-supplier availability reduces procurement risk, enables competitive pricing, and provides fallback options in case of stockout or quality issues from any single source .

Chemical Sourcing Supply Chain Management Quality Control Research Reagents

Recommended Research and Industrial Application Scenarios for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide Based on Comparative Evidence


High-Throughput Screening Library Diversification: Deploying CAS 899757-18-7 as a Structurally Non-Redundant Saccharin Chemotype

Given the demonstrated divergence in bioassay profiles between the 4-fluorobenzyl analogue and its 2-methoxybenzyl counterpart [Section 3, Evidence Item 1], CAS 899757-18-7 should be procured as a singleton addition to diversity-oriented screening libraries. Its inclusion ensures coverage of an under-sampled region of the N-substituted saccharin chemical space, complementing existing methoxy, chloro, nitro, and heterocyclic-substituted analogues already present in commercial libraries. Programs targeting novel allosteric sites, protein-protein interactions, or orphan receptors (e.g., GPR151-class GPCRs) where the related 2-methoxy analogue has shown preliminary activity would particularly benefit from testing the 4-fluoro variant to explore substituent-dependent selectivity.

Antifungal Lead Optimization: Exploring the Propanamide-4-Fluorobenzyl Side Chain as an Alternative to Triazole and Thiazole Linkers

The validated fungicidal activity of saccharin-thiazole hybrids HST3 and HST9 (IC₅₀ as low as 1.1 mg/L against B. cinerea, superior to commercial standards) [Section 3, Evidence Item 2] establishes the 1,1-dioxido-3-oxobenzo[d]isothiazol core as a competent fungicide scaffold. CAS 899757-18-7 offers an alternative linker chemistry (propanamide rather than methylene-thiazole) and a distinct terminal group (4-fluorobenzyl rather than acrylamide or 4-methoxybenzamide). This structural divergence makes it suitable for SAR expansion studies aimed at improving potency against SDH-targeting fungicide-resistant strains or broadening the antifungal spectrum beyond the pathogens tested in the published series.

Fragment-to-Lead Elaboration: Bridging the Molecular Weight Gap Between Saccharin Fragments and Drug-Like Leads

The molecular weight of 362.38 g/mol and the presence of an amide NH hydrogen-bond donor position CAS 899757-18-7 in lead-like chemical space, distinct from the smaller fragment-like saccharin derivatives (MW ~236–311; zero H-bond donors) that have been characterized for anti-inflammatory and antioxidant activities [Section 3, Evidence Item 3]. This makes the compound suitable for fragment-to-lead elaboration programs or direct lead-like screening, particularly for targets where the X-ray crystallography of HCV NS5B–benzo[d]isothiazole-1,1-dioxide complexes [Section 3, Evidence Item 3] has demonstrated the importance of hydrogen-bond interactions with the saccharin sulfone and carbonyl groups. The para-fluorine substituent additionally offers a handle for metabolic stabilization or ¹⁸F-radiolabeling for PET imaging applications.

Antiglycation and Anti-Diabetic Complication Research: Exploring Chemotype Alternatives to Triazole-Linked Analogues

Given that saccharin-triazole hybrids have demonstrated moderate antiglycation activity (IC₅₀ 297–614.5 μM) with no cytotoxicity to 3T3 fibroblasts [Section 3, Evidence Item 4], CAS 899757-18-7 provides a structurally distinct chemotype for exploring whether the propanamide-4-fluorobenzyl motif can improve upon the triazole series potency. The amide linkage in CAS 899757-18-7 is more conformationally flexible than the rigid triazole ring, potentially enabling better accommodation within the AGE-forming protein binding site. Furthermore, the 4-fluorobenzyl group offers different π-stacking and hydrophobic interactions compared to the substituted acetophenone-derived triazoles, which may translate to differentiated antiglycation potency and selectivity profiles.

Quote Request

Request a Quote for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.